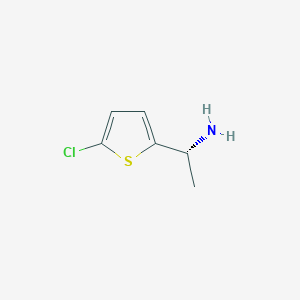![molecular formula C19H19F2N3OS2 B13153561 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated alkyl and benzyl groups attached to a bithiazole core. The presence of fluorine atoms in the molecule often imparts unique chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Bithiazole Core: This step involves the cyclization of appropriate thioamide and halide precursors under controlled conditions.
Introduction of Fluorinated Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final steps often involve coupling reactions to attach the fluorobenzyl and fluoromethylpropyl groups to the bithiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bithiazole core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated compound with a different core structure.
2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine: A compound with similar fluorinated groups but different functional groups.
Uniqueness
The uniqueness of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide lies in its bithiazole core and the specific arrangement of fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19F2N3OS2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-(1-fluoro-2-methylpropyl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H19F2N3OS2/c1-10(2)14(21)16-15(24-19(27-16)18-23-8-11(3)26-18)17(25)22-9-12-4-6-13(20)7-5-12/h4-8,10,14H,9H2,1-3H3,(H,22,25) |
InChI Key |
BKEXFBCZCXFLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=NC(=C(S2)C(C(C)C)F)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)


![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)




![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

